molecular formula C9H15NO4 B8646135 (1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID

(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID

Cat. No.: B8646135
M. Wt: 201.22 g/mol
InChI Key: JWIPTAZIJZIZHS-UHFFFAOYSA-N
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Description

(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID is a chemical compound with the molecular formula C10H17NO4 It is known for its unique structure, which includes a cyclohexane ring substituted with a methoxycarbonylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxycarbonylamino and carboxylic acid groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of advanced purification methods ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methoxycarbonylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The methoxycarbonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocyclohexanecarboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    4-Methoxycarbonylamino-benzoic acid: Contains a benzene ring instead of a cyclohexane ring.

Uniqueness

(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the cyclohexane ring structure

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

4-(methoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-14-9(13)10-7-4-2-6(3-5-7)8(11)12/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12)

InChI Key

JWIPTAZIJZIZHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CCC(CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of trans-4-amino-cyclohexanecarboxylic acid methyl ester (commercially available) in CH2Cl2 was added Et3N (2 eq.) and methyl-chloroformate (1.05 eq.). Stirring was continued overnight at RT. The reaction was quenched by addition of H2O, the product was extracted with CH2Cl2 and the organic phase washed with aq. HCl 1M. The combined organic phases were dried over Na2SO4 and concentrated under vacuo. The residue was dissolved in MeOH and a 2M KOH aq. solution was added. The reaction was stirred at RT 4 hours, aq. HCl was added until ph=6, and then the product was extracted with EtOAc. The combined organic phases were dried over Na2SO4 and concentrated under vacuo to afford the title product as a white foam which was used in the next step without further purification.
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